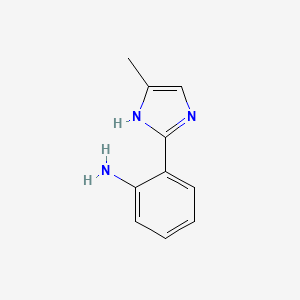

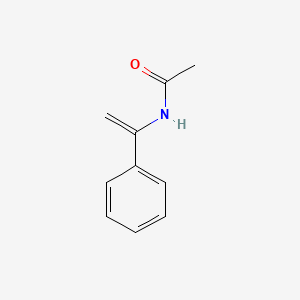

N-(1-Phenyl-vinyl)-acetamide

Vue d'ensemble

Description

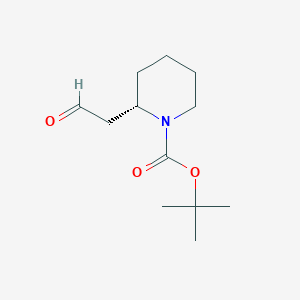

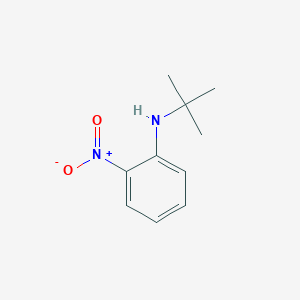

N-(1-Phenyl-vinyl)-acetamide, also known as N-PVA, is a synthetic compound that has been used in a variety of scientific research applications. It is an amide derivative of phenylvinyl acetate, a compound that has been used as an intermediate in the synthesis of various pharmaceuticals. N-PVA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

- N-(1-Phenylvinyl)acetamide serves as a substrate in catalytic reactions. For instance, cobalt-catalyzed asymmetric hydrogenation of enamides has been explored, enabling the synthesis of chiral compounds with high enantioselectivity . This application is particularly relevant in pharmaceutical and fine chemical synthesis.

- N-(1-Phenylvinyl)acetamide has been studied computationally using programs like Amber, GROMACS, Avogadro, and VMD. These simulations provide insights into its conformational preferences, stability, and interactions with other molecules . Such computational studies aid in understanding its behavior at the molecular level.

Catalysis and Asymmetric Hydrogenation

Computational Chemistry and Molecular Simulations

Propriétés

IUPAC Name |

N-(1-phenylethenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-7H,1H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRNQIKIVWWFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437881 | |

| Record name | N-(1-Phenyl-vinyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Phenyl-vinyl)-acetamide | |

CAS RN |

57957-24-1 | |

| Record name | N-(1-Phenyl-vinyl)-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-(1-Phenylvinyl)acetamide a challenging substrate in asymmetric hydrogenation reactions?

A1: N-(1-Phenylvinyl)acetamide possesses a less activated double bond compared to substrates like α-(acylamino)acrylates or itaconic acid derivatives. This makes achieving high enantioselectivity in asymmetric hydrogenation reactions more difficult. []

Q2: How do "PhthalaPhos" ligands improve the enantioselectivity of rhodium-catalyzed hydrogenation of N-(1-Phenylvinyl)acetamide?

A2: PhthalaPhos ligands are binol-derived chiral monophosphites containing a phthalic acid diamide group. These ligands, when complexed with rhodium, exhibit improved enantioselectivity compared to their monodentate counterparts. This enhancement is attributed to hydrogen-bonding interactions between the diamide group of the ligand and the substrate, effectively orienting the substrate for more selective hydrogen addition. []

Q3: Can chiral olefins be used as steering ligands in asymmetric hydrogenations of N-(1-Phenylvinyl)acetamide?

A3: Yes, research has shown that iridium(I) complexes containing chiral (10-menthyloxy-5H-dibenzo[a,d]cyclohepten-5-yl)diphenylphosphane ligands, where the chirality originates from the olefinic menthyloxy substituent, can achieve moderate enantioselectivity (up to 60% ee) in the hydrogenation of N-(1-Phenylvinyl)acetamide. This represents a novel approach to using chiral olefins as steering ligands in such reactions. []

Q4: What is the influence of the substituent on the phosphorus atom of the 2-(1S)-camphanoyloxy-2′-phosphanylbiphenyl ligand on its performance in rhodium-catalyzed asymmetric hydrogenation of N-(1-Phenylvinyl)acetamide?

A4: While the provided research [] doesn't explicitly investigate the effect of different substituents on the phosphorus atom of the 2-(1S)-camphanoyloxy-2′-phosphanylbiphenyl ligand for the hydrogenation of N-(1-Phenylvinyl)acetamide, it showcases the potential of these ligands in asymmetric catalysis. Further research exploring variations in the phosphorus substituent could provide valuable insights into its impact on enantioselectivity and catalytic activity.

Q5: Does the size of the R-oxy group on POP ligands affect their performance in the asymmetric hydrogenation of N-(1-Phenylvinyl)acetamide?

A5: Yes, studies [] have demonstrated that both the enantioselectivity and catalytic activity of chiral cationic rhodium complexes with POP ligands are significantly affected by the size of the R-oxy group (methoxy or triphenylmethoxy). Larger R-oxy groups generally lead to higher enantioselectivity but also slower reaction rates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)

![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)